3-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-8-METHYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a piperazine ring, which is commonly found in pharmaceuticals due to its ability to modulate pharmacokinetic properties .
Preparation Methods
The synthesis of 3-{2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-8-METHYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Industrial production methods often employ the Mannich reaction, which is a three-step protocol involving the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include dry dichloromethane (DCM), lutidine, and tetrafluoroborate (TBTU) . Major products formed from these reactions include various substituted indole derivatives, which retain the core structure of the original compound.
Scientific Research Applications
3-{2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-8-METHYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves binding to multiple receptors with high affinity, which is characteristic of indole derivatives . The piperazine ring modulates the pharmacokinetic properties, enhancing the compound’s efficacy in biological systems . The molecular targets and pathways involved include various enzymes and receptors that are crucial for the compound’s biological activities.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and piperazine-containing molecules. For example:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .
What sets 3-{2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-8-METHYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE apart is its unique combination of the indole nucleus and piperazine ring, which provides a broad spectrum of biological activities and enhances its potential as a pharmaceutical agent.
Properties
Molecular Formula |
C24H24ClN5O2 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-3-6-19-18(11-15)22-23(27-19)24(32)30(14-26-22)13-21(31)29-9-7-28(8-10-29)20-12-17(25)5-4-16(20)2/h3-6,11-12,14,27H,7-10,13H2,1-2H3 |
InChI Key |
NKJNDJQBEGOYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.